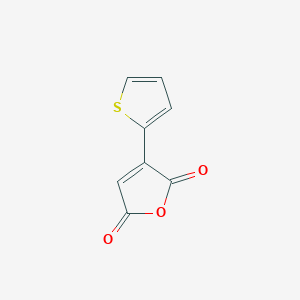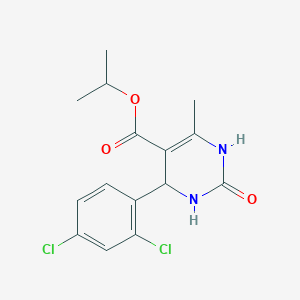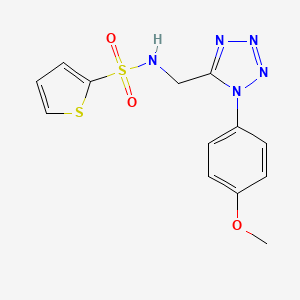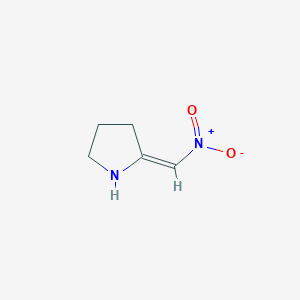![molecular formula C23H18BrN5O3S B2993866 3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895651-49-7](/img/structure/B2993866.png)
3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as triazoloquinazolines, which are heterocyclic compounds containing a quinazoline ring system fused with a triazole ring .
Chemical Reactions Analysis
Triazoloquinazolines can undergo a variety of chemical reactions, particularly at the nitrogen atoms in the triazole and quinazoline rings. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Applications De Recherche Scientifique
Antimicrobial and Antitumoral Properties
Compounds within the triazoloquinazoline and related families have been investigated for their potential antimicrobial and antitumoral activities. For example, some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown promising antimicrobial activities against a variety of microorganisms. This suggests that compounds with a similar structure, such as "3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine," could also possess antimicrobial properties (Bektaş et al., 2007).
Antihistaminic Agents
Another potential application of such compounds is in the development of new classes of antihistaminic agents. Studies have demonstrated that various substituted triazoloquinazoline derivatives exhibit significant H1-antihistaminic activity, with some compounds offering the advantage of negligible sedation compared to standard treatments (Alagarsamy et al., 2008). This points towards the potential utility of "this compound" in the exploration of new antihistaminic therapies.
Tubulin Polymerization Inhibitors
Triazoloquinazoline-based compounds have also been explored for their ability to inhibit tubulin polymerization, a mechanism that could be leveraged in anticancer strategies. Certain derivatives have shown potent inhibitory effects on tubulin assembly and exhibit anticancer activity across a range of cell lines, suggesting a potential role for similar compounds in cancer research (Driowya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIIIBELBIREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)
![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)

![2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)

![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

